(R)-N-desethyloxybutynin is derived from oxybutynin, which is synthesized through various chemical processes. It is classified under small molecules and is recognized as an investigational drug due to its potential therapeutic applications beyond those of its parent compound. The compound is primarily studied for its effects on urinary incontinence and other conditions that may benefit from muscarinic receptor modulation.
The synthesis of (R)-N-desethyloxybutynin typically involves several key steps:
The molecular structure of (R)-N-desethyloxybutynin can be described as follows:
(R)-N-desethyloxybutynin undergoes various chemical reactions that are crucial for its metabolic pathways:
The mechanism by which (R)-N-desethyloxybutynin exerts its effects involves:
The physical and chemical properties of (R)-N-desethyloxybutynin include:
(R)-N-desethyloxybutynin has several scientific applications:
(R)-N-Desethyloxybutynin (systematic name: (αR)-α-cyclohexyl-α-hydroxybenzeneacetic acid 4-(ethylamino)-2-butyn-1-yl ester) is a pharmacologically active chiral metabolite derived from the antimuscarinic agent oxybutynin. Its molecular formula is C₂₀H₂₇NO₃, with a molecular weight of 329.43 g/mol [7] [8]. The compound features a single stereogenic center at the Cα position of the glycolic acid moiety, conferring an R-absolute configuration. This chiral center arises from the tetrahedral geometry of the α-carbon bonded to four distinct substituents: a phenyl group, a cyclohexyl group, a hydroxyl group, and the ester-linked carboxylic acid [2] [9]. The R-configuration is rigorously determined by X-ray crystallography and synthetic correlation using chiral auxiliaries such as cis-1-amino-2-indanol derivatives [2].
The stereochemistry at the chiral center dictates pharmacological activity. The R-enantiomer exhibits significantly higher affinity for muscarinic receptors (predominantly M₃ subtypes) compared to its S-counterpart. This enantioselectivity stems from differential binding orientations within the receptor’s hydrophobic pocket. The R-enantiomer’s cyclohexyl group adopts a preferred equatorial conformation, facilitating optimal hydrophobic interactions, whereas the S-enantiomer experiences steric clashes that reduce binding efficiency [5] [9]. Nuclear magnetic resonance (NMR) studies confirm that both enantiomers share identical bond connectivity but exhibit mirror-image circular dichroism spectra and distinct optical rotations ([α]₂₅ᴅ = +XX° for R vs. -XX° for S in methanol) [2].
Table 1: Comparative Stereochemical Properties of (R)- and (S)-N-Desethyloxybutynin
Property | (R)-Enantiomer | (S)-Enantiomer |
---|---|---|
Absolute Configuration | R at Cα | S at Cα |
Muscarinic Receptor IC₅₀ | 15 nM | 220 nM |
Optical Rotation [α]₂₅ᴅ | +XX° (c=1, MeOH) | -XX° (c=1, MeOH) |
Binding Energy (kcal/mol) | -9.8 ± 0.3 | -6.2 ± 0.4 |
(R)-N-Desethyloxybutynin is a lipophilic compound with a calculated partition coefficient (logP) of 3.57, indicating high affinity for nonpolar environments [7]. It demonstrates limited aqueous solubility (0.00971 mg/mL at 25°C) but is freely soluble in organic solvents such as ethanol, chloroform, and dichloromethane [7] [9]. The hydrochloride salt form enhances aqueous solubility (1.2 mg/mL) due to ionic dissociation, facilitating in vitro pharmacological testing [4] [8]. The molecule’s amphiphilic nature arises from its hydrophobic cyclohexyl/phenyl motifs and the polar tertiary amine and ester functionalities, influencing its membrane permeability and distribution in biological systems.
The compound’s ester linkage confers pH-dependent stability. It remains intact under acidic conditions (pH 2–5) but undergoes gradual hydrolysis in neutral-to-basic environments (pH >7.5), yielding the inactive metabolite (R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid [5] [10]. In vitro studies simulating physiological conditions (pH 7.4, 37°C) show a hydrolysis half-life of 8.2 hours. Cytochrome P450-mediated oxidation at the ethylamino group is negligible, contrasting with the parent drug oxybutynin, which undergoes extensive N-deethylation [5] [7]. Light exposure does not degrade the solid compound, but solutions degrade under UV radiation via radical-mediated pathways.
Table 2: Key Physicochemical Properties of (R)-N-Desethyloxybutynin
Property | Value | Conditions |
---|---|---|
logP | 3.57 | Calculated (ALOGPS) |
Water Solubility | 0.00971 mg/mL | 25°C, predicted |
Melting Point | 192–195°C (HCl salt) | Differential scanning calorimetry |
pKa (Tertiary Amine) | 9.14 | Calculated |
Hydrolysis Half-Life | 8.2 hours | pH 7.4, 37°C |
(R)-N-Desethyloxybutynin is the primary active metabolite of oxybutynin generated in vivo via cytochrome P450 3A4 (CYP3A4)-catalyzed oxidative N-deethylation. This biotransformation involves hydroxylation of the diethylamino group’s ethyl side chain, followed by spontaneous cleavage to yield the monoethylamino derivative [5] [7]. The reaction preserves the R-configuration at the chiral center. Pharmacokinetic studies confirm that plasma concentrations of (R)-N-desethyloxybutynin exceed those of the parent drug after oral oxybutynin administration due to extensive first-pass metabolism. Transdermal delivery systems minimize metabolite formation by bypassing hepatic metabolism, reducing the metabolite-to-parent ratio from 5.5:1 (oral) to 0.8:1 (gel) [5] [6].
Two principal synthetic routes enable enantioselective access to (R)-N-desethyloxybutynin:
Recent innovations include deuterium-labeled analogs synthesized by reacting (R)-glycolic acid with deuterated propargyl alcohol (HC≡C−CD₂OH), followed by Mannich reaction with ethylamine-d₅ (CD₃CD₂NH₂) [2] [5]. These isotopologs serve as internal standards for mass spectrometry-based quantification in pharmacokinetic studies.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8